molecular formula C28H21N B15014930 (9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine

(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine

Cat. No.: B15014930
M. Wt: 371.5 g/mol
InChI Key: ZOLLAHMQDCHMTL-BECMDXFXSA-N
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Description

(9Z)-7-METHYL-3-[(1E)-2-PHENYLETHENYL]-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-7-METHYL-3-[(1E)-2-PHENYLETHENYL]-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of the indeno[2,1-c]pyridine core, followed by the introduction of the phenylethenyl and phenylmethylidene groups. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for deprotonation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(9Z)-7-METHYL-3-[(1E)-2-PHENYLETHENYL]-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can result in fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (9Z)-7-METHYL-3-[(1E)-2-PHENYLETHENYL]-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]indeno[2,1-c]pyridine

InChI

InChI=1S/C28H21N/c1-20-12-15-24-25(16-20)26(17-22-10-6-3-7-11-22)28-19-29-23(18-27(24)28)14-13-21-8-4-2-5-9-21/h2-19H,1H3/b14-13+,26-17-

InChI Key

ZOLLAHMQDCHMTL-BECMDXFXSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=CC=C4)C=NC(=C3)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=CC=C4)C=NC(=C3)C=CC5=CC=CC=C5

Origin of Product

United States

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